molecular formula C11H15BrO4 B3331256 1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene CAS No. 799242-29-8

1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene

Cat. No.: B3331256
CAS No.: 799242-29-8
M. Wt: 291.14 g/mol
InChI Key: CIXWZGWUGNOKPC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene is a useful research compound. Its molecular formula is C11H15BrO4 and its molecular weight is 291.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.01537 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3,5-bis(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO4/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXWZGWUGNOKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)CBr)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704488
Record name 1-(Bromomethyl)-3,5-bis(methoxymethoxy)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID30704488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799242-29-8
Record name 1-(Bromomethyl)-3,5-bis(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Bromomethyl 3,5 Bis Methoxymethoxy Benzene

Precursor Derivatization and Functionalization Strategies

The synthesis of 1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene can be approached from several precursor molecules. The chosen route often depends on the availability of starting materials and the desired scale of the reaction. Key strategies involve the modification of benzoic acids, benzyl (B1604629) alcohols, and related toluene (B28343) derivatives.

Synthesis from 3,5-Dihydroxybenzoic Acid and its Esters

A common and logical synthetic pathway begins with the commercially available 3,5-dihydroxybenzoic acid. This route involves a multi-step process that sequentially modifies the functional groups on the benzene (B151609) ring.

Esterification: The synthesis typically starts with the esterification of the carboxylic acid group of 3,5-dihydroxybenzoic acid, for example, through a Fischer esterification with methanol (B129727), to yield methyl 3,5-dihydroxybenzoate. This step protects the carboxylic acid from subsequent reactions and increases the solubility of the compound in organic solvents.

Phenol (B47542) Protection: The two phenolic hydroxyl groups are then protected. The methoxymethyl (MOM) group is ideal for this purpose. The dihydroxy ester is treated with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form methyl 3,5-bis(methoxymethoxy)benzoate.

Reduction: The ester group is subsequently reduced to a primary alcohol. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, yielding [3,5-bis(methoxymethoxy)phenyl]methanol. evitachem.com

Bromination: The final step is the conversion of the resulting benzylic alcohol to the target benzyl bromide. This can be accomplished using various brominating agents, such as phosphorus tribromide (PBr3) or a combination of triphenylphosphine (B44618) and carbon tetrabromide. rsc.org

This strategic sequence ensures that the sensitive phenolic groups are protected while the carboxylic acid is reduced and subsequently converted to the reactive bromomethyl functionality.

Routes from 3,5-Dimethoxybenzyl Alcohols and Related Derivatives

An alternative approach utilizes precursors that already possess the core benzene ring with oxygen-containing substituents at the 3 and 5 positions. A key example is starting from a derivative like 3,5-dimethoxytoluene (B1218936).

One potential, albeit indirect, pathway involves the following transformations:

Demethylation: The methyl ethers of 3,5-dimethoxytoluene can be cleaved using strong reagents like boron tribromide (BBr3) to yield 3,5-dihydroxytoluene. sigmaaldrich.comchemdad.com

MOM Protection: The resulting phenolic hydroxyls are then protected with methoxymethyl (MOM) groups using MOMCl and a suitable base, affording 1-methyl-3,5-bis(methoxymethoxy)benzene.

Benzylic Bromination: The final and crucial step is the selective bromination of the benzylic methyl group. This is a free-radical substitution reaction, typically carried out using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or exposure to light (hν). gla.ac.uk This reaction selectively targets the benzylic position due to the resonance stabilization of the intermediate benzyl radical. masterorganicchemistry.comlibretexts.org

This route leverages the high selectivity of benzylic radical bromination on a pre-functionalized aromatic ring.

Methodological Advancements in Benzylic Bromination

The conversion of a benzylic C-H bond to a C-Br bond is a cornerstone of this synthesis. Modern methods offer high selectivity and efficiency.

NBS-Mediated Reactions: N-Bromosuccinimide (NBS) is the most common and effective reagent for benzylic bromination. chadsprep.com The reaction, often called the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.commanac-inc.co.jp An initiator (light or a chemical radical initiator) generates a bromine radical, which abstracts a hydrogen atom from the benzylic position. chemistrysteps.com The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position significantly more reactive than other alkyl C-H bonds. masterorganicchemistry.comlibretexts.org The benzylic radical then reacts with a bromine source to form the product and a new bromine radical, propagating the chain. chemistrysteps.com A key advantage of NBS is that it maintains a very low, constant concentration of molecular bromine (Br2) and hydrogen bromide (HBr) in the reaction mixture, which suppresses potential side reactions like electrophilic aromatic substitution on the electron-rich ring. masterorganicchemistry.comchadsprep.com

Barton-Type Reactions: The Barton reaction, or Barton nitrite (B80452) ester reaction, is a notable method for C-H activation. wikipedia.org It is a photochemical process that involves the photolysis of an alkyl nitrite, which generates an alkoxyl radical. This radical then abstracts a hydrogen atom, typically from a δ-carbon, through a six-membered transition state. wikipedia.org While the Barton reaction is a landmark in C-H functionalization, it is generally not employed for direct benzylic bromination. Its mechanism is designed for intramolecular functionalization at a position remote from the initial functional group. In contrast, NBS-mediated bromination is an intermolecular reaction that is highly selective for the activated benzylic position. Both reactions proceed through radical intermediates but differ fundamentally in their scope and application.

Protecting Group Chemistry in the Synthesis of this compound

The presence of reactive phenolic hydroxyl groups in many of the precursors necessitates the use of protecting groups. The choice of protecting group is critical, as it must be stable during the synthetic sequence and easily removable at the desired stage.

Role of the Methoxymethyl (MOM) Group in Phenol Protection and Orthogonal Strategies

The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols. adichemistry.comchemistrytalk.org

Function and Stability: The MOM group converts the acidic and nucleophilic phenol into a MOM ether (an acetal), which is significantly less reactive. total-synthesis.com This protection is vital to prevent unwanted side reactions during steps like the reduction of an ester with LiAlH4 or benzylic bromination. MOM ethers are stable over a pH range of approximately 4 to 12 and are inert to many oxidizing and reducing agents, as well as bases and nucleophiles. adichemistry.com However, they are sensitive to acids, which allows for their selective removal. adichemistry.comwikipedia.org

Orthogonal Strategies: In complex syntheses, multiple protecting groups may be required. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting the others. jocpr.comnih.gov The acid-lability of the MOM group makes it an excellent component of an orthogonal strategy. It can be used alongside protecting groups that are cleaved under different conditions, such as:

Base-labile groups: Acetyl (Ac) or Benzoyl (Bz) esters.

Fluoride-labile groups: Silyl (B83357) ethers like Tert-butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS).

Hydrogenolysis-labile groups: Benzyl (Bn) ethers. libretexts.org

This orthogonality allows for the selective deprotection and manipulation of different functional groups within a complex molecule, providing precise control over the synthetic pathway. bham.ac.uk

Comparative Analysis of Phenolic Protecting Groups in the Context of Benzylic Bromination

The critical step of benzylic bromination imposes specific requirements on the stability of the chosen phenolic protecting group. It must withstand the free-radical conditions of the reaction.

Protecting GroupIntroduction ReagentsRemoval ConditionsStability to Benzylic Bromination (NBS)Comments
Methoxymethyl (MOM) MOMCl, DIPEAAcidic hydrolysis (e.g., HCl in MeOH) adichemistry.comGenerally stable, but can be sensitive to halogens. adichemistry.comCommonly used; provides good protection under neutral and basic conditions.
Methyl (Me) Dimethyl sulfate (B86663), K2CO3Harsh acid (BBr3, TMSI) uchicago.eduVery stable.Excellent stability, but deprotection requires harsh conditions that may not be compatible with other functional groups.
Benzyl (Bn) Benzyl bromide, NaHHydrogenolysis (H2, Pd/C) organic-chemistry.orgUnsuitable.The protecting group itself has benzylic protons, leading to competitive bromination and a mixture of products.
Silyl Ethers (TBDMS, TIPS) TBDMSCl or TIPSCl, ImidazoleFluoride (B91410) ion (TBAF) researchgate.netStable.Excellent choice for orthogonality; stable to the radical conditions of benzylic bromination. Bulky silyl groups like TIPS offer enhanced stability. scirp.org
Acetyl (Ac) Acetic anhydride, Pyridine (B92270)Base (K2CO3, MeOH) or AcidStable.Provides good stability and is orthogonal to MOM groups.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

For the initial MOM protection of 3,5-dihydroxybenzyl alcohol, several factors can be adjusted to maximize the yield of (3,5-bis(methoxymethoxy)phenyl)methanol (B1626895). The stoichiometry of the MOMating agent and the base is critical to ensure complete protection of both hydroxyl groups while minimizing side reactions. The reaction temperature is also a key variable; it is often maintained at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and enhance selectivity.

Similarly, the subsequent bromination of (3,5-bis(methoxymethoxy)phenyl)methanol requires careful optimization. The choice between different brominating agents, such as phosphorus tribromide or a combination of carbon tetrabromide and triphenylphosphine, can significantly impact the reaction's efficiency and the profile of any byproducts. The reaction is typically conducted in an anhydrous aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, to prevent unwanted side reactions. Maintaining a low temperature during the addition of the brominating agent is crucial for controlling the reaction's reactivity and minimizing the formation of impurities. The duration of the reaction is also monitored to ensure complete conversion of the starting material.

Table 1: Key Parameters for Optimization in the Synthesis of this compound
Synthetic StepParameterOptionsImpact on Yield and Purity
MOM ProtectionMOM ReagentMethoxymethyl chloride (MOMCl), Dimethoxymethane/H+Reactivity and byproduct formation.
BaseN,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)Efficiency of proton scavenging and prevention of side reactions.
SolventDichloromethane (DCM), Tetrahydrofuran (THF)Solubility of reagents and reaction rate.
Temperature0 °C to room temperatureControls reaction rate and minimizes decomposition.
BrominationBrominating AgentPBr3, CBr4/PPh3Reaction efficiency and ease of purification.
SolventDichloromethane (DCM), Diethyl etherAffects reaction kinetics and solubility.
Temperature0 °C to room temperatureCrucial for selectivity and preventing byproduct formation.

Purification and Characterization Methodologies

The isolation and purification of this compound from the reaction mixture are critical for obtaining a high-purity product. The typical purification protocol begins with an aqueous workup. This involves washing the crude reaction mixture with water and brine to remove any water-soluble byproducts and unreacted reagents. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.

For further purification, column chromatography is a standard and effective technique. Silica gel is commonly used as the stationary phase, and a gradient of non-polar to moderately polar solvents, such as a mixture of hexanes and ethyl acetate, is employed as the mobile phase. The fractions are collected and analyzed, for instance by thin-layer chromatography, to isolate the pure product. If the final compound is a crystalline solid, recrystallization from a suitable solvent system can be employed as a final step to achieve high purity.

Once purified, the identity and purity of this compound are confirmed using a variety of analytical methods. These characterization techniques provide information about the compound's structure and composition.

Common characterization methodologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule by providing detailed information about the hydrogen and carbon atoms and their chemical environments.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation at characteristic wavelengths.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The isotopic pattern observed in the mass spectrum can also confirm the presence of a bromine atom.

Reactivity and Chemical Transformations of 1 Bromomethyl 3,5 Bis Methoxymethoxy Benzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The principal mode of reaction for 1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene involves the displacement of the bromide ion by a nucleophile. The benzylic nature of the carbon-bromine bond renders the carbon atom particularly electrophilic and facilitates reactions via an SN2 mechanism. This reactivity allows for the formation of a diverse array of new chemical bonds.

The construction of new carbon-carbon bonds at the benzylic position is a fundamental transformation, enabling chain extension and the synthesis of more complex molecular architectures. masterorganicchemistry.com

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting carbonyl compounds into alkenes (olefins) with high regioselectivity, ensuring the double bond is in a specific location. libretexts.org For this compound, these transformations proceed in two stages.

First, the benzylic bromide is converted into a phosphorus-stabilized intermediate. In the Wittig reaction, this involves reaction with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form a phosphonium (B103445) salt. masterorganicchemistry.com In the HWE reaction, it reacts with a phosphite (B83602), such as triethyl phosphite, via the Michaelis-Arbuzov reaction to yield a phosphonate (B1237965) ester.

In the second stage, treatment of the phosphonium salt with a strong base generates a nucleophilic phosphonium ylide (Wittig reagent), while the phosphonate ester is deprotonated to form a phosphonate carbanion (HWE reagent). These reagents then react with an aldehyde or ketone. The nucleophilic carbon of the ylide or carbanion attacks the electrophilic carbonyl carbon, ultimately leading to the formation of an alkene and a phosphorus-based byproduct (triphenylphosphine oxide or a phosphate (B84403) ester). libretexts.orgorganic-chemistry.org The HWE reaction, in particular, is often favored for its ability to produce (E)-alkenes with high stereoselectivity and a water-soluble phosphate byproduct that simplifies purification. organic-chemistry.org

Table 1: Olefin Synthesis via Wittig and HWE Reactions

Reaction Step 1 Reagent Intermediate Step 2 Reagents Product Type
Wittig Triphenylphosphine (PPh₃) Phosphonium Salt Strong Base, Aldehyde/Ketone Alkene

| HWE | Triethyl phosphite (P(OEt)₃) | Phosphonate Ester | Base, Aldehyde/Ketone | Alkene (often E-selective) |

Direct alkylation using carbon nucleophiles provides a straightforward route to extend the carbon skeleton. This is typically achieved by reacting this compound with stabilized carbanions or acetylides.

Malonate and Cyanoacetate (B8463686) Synthesis: Enolates derived from diethyl malonate or ethyl cyanoacetate are effective nucleophiles for attacking the benzylic carbon. These reactions, conducted in the presence of a suitable base (e.g., sodium ethoxide), result in the formation of a new carbon-carbon bond, yielding substituted malonic or cyanoacetic esters. These products are valuable synthetic intermediates that can be further elaborated, for instance, through hydrolysis and decarboxylation.

Alkynylation: Terminal alkynes can be deprotonated using a strong base (e.g., sodium hydride or an organolithium reagent) to form a nucleophilic acetylide anion. The subsequent SN2 reaction with this compound leads to the formation of a new C-C bond, attaching the alkyne moiety to the benzylic position.

The benzylic carbon readily undergoes substitution with oxygen-based nucleophiles to form ethers and esters.

Ether Formation: In a reaction analogous to the Williamson ether synthesis, an alkoxide nucleophile (RO⁻), generated by treating an alcohol with a base like sodium hydride, can displace the bromide to form a benzylic ether (Ar-CH₂-OR).

Ester Formation: Similarly, a carboxylate salt (RCOO⁻), typically generated from a carboxylic acid and a non-nucleophilic base like potassium carbonate, can serve as the nucleophile to produce a benzylic ester (Ar-CH₂-OOCR).

The versatility of this compound extends to the formation of bonds between its benzylic carbon and various heteroatoms. These reactions are crucial for introducing diverse functional groups. The formation of carbon-heteroatom bonds through coupling reactions is a cornerstone of modern synthetic chemistry. nih.govmdpi.comresearchgate.net

Amines: Reaction with primary or secondary amines leads to the formation of secondary or tertiary benzylic amines, respectively. The reaction proceeds via nucleophilic substitution where the lone pair of the nitrogen atom attacks the electrophilic benzylic carbon.

Thiols: Thiolates (RS⁻), which are excellent nucleophiles, readily displace the bromide to form stable benzylic thioethers (Ar-CH₂-SR).

Azides: The introduction of an azide (B81097) group is efficiently accomplished by reaction with sodium azide (NaN₃). This reaction is often used to generate intermediates for further transformations, such as copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reactions to form triazoles. nih.gov One-pot procedures that combine the initial nucleophilic substitution with a subsequent cycloaddition have been developed for related benzylic halides. nih.gov

Phosphines: As noted in the context of the Wittig reaction, phosphines (e.g., PPh₃) act as potent nucleophiles, attacking the benzylic carbon to form stable phosphonium salts.

Table 2: Carbon-Heteroatom Bond Formation Reactions

Nucleophile Reagent Example Product Functional Group
Amine R₂NH Tertiary Amine
Thiolate R-SNa Thioether
Azide NaN₃ Azide

Carbon-Carbon Bond Formation

Aromatic Functionalization and Modification

While the primary reaction site is the bromomethyl group, the aromatic ring itself can undergo functionalization, typically through electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the existing substituents.

The two methoxymethoxy (-OMOM) groups are strongly activating and ortho-, para-directing. The bromomethyl (-CH₂Br) group is weakly deactivating and also ortho-, para-directing. The cumulative effect of the two powerful -OMOM groups at positions 3 and 5 dominates the reactivity of the ring. They strongly activate positions 2, 4, and 6. The position para to the bromomethyl group (C-4) is doubly activated by both -OMOM groups, making it the most electron-rich and sterically accessible site for electrophilic attack. The C-2 and C-6 positions are also activated but are subject to greater steric hindrance from the adjacent -CH₂Br and -OMOM groups.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur with high regioselectivity at the C-4 position. This is consistent with observed reactions on analogous compounds, such as the nitration of 1-bromo-3,5-dimethoxybenzene, which yields the 2-nitro product (equivalent to the 4-position in the target compound relative to the activating groups). chemdad.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira couplings)

While palladium-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon bonds, the participation of benzylic bromides like this compound varies depending on the specific reaction type.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds and typically involves the coupling of an organoboron compound with an aryl or vinyl halide. researchgate.net While aryl halides are the most common substrates, benzylic halides can also participate as coupling partners. In this context, the bromomethyl group can react with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base to form a diarylmethane structure. gre.ac.uk The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving successful coupling and minimizing side reactions. rsc.org

Heck Reaction: The Mizoroki-Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene to form a substituted olefin. nih.govresearchgate.net The standard mechanism is less suited for benzylic bromides as the electrophilic partner. Direct Heck-type coupling involving the benzylic bromide of this compound is not a typical transformation.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net Similar to the Heck reaction, the Sonogashira coupling is most efficient with sp²-hybridized carbon-halide bonds. researchgate.netmdpi.com The use of a benzylic bromide like this compound as the electrophile in a standard Sonogashira coupling is not a conventional approach.

Coupling ReactionTypical Substrate (Electrophile)Role of this compoundPotential Product Structure
Suzuki-Miyaura Aryl/Vinyl HalideCan act as the electrophilic partnerAr-CH₂-Ar'
Heck Aryl/Vinyl HalideNot a typical substrateNot applicable
Sonogashira Aryl/Vinyl HalideNot a typical substrateNot applicable

Regioselective Aromatic Electrophilic Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxymethoxy (MOM) ether groups. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents.

The two MOM ether groups are strong ortho-, para-directing activators. The bromomethyl group is a weak deactivator and is meta-directing. The powerful activating effect of the MOM ethers dominates the directing influence. Therefore, electrophiles are directed to the positions ortho and para to the MOM groups, which correspond to the C2, C4, and C6 positions of the benzene (B151609) ring.

C4 Position: This position is para to both MOM groups, making it highly nucleophilic and often the preferred site of substitution.

C2 and C6 Positions: These positions are ortho to one MOM group and meta to the other, also rendering them highly activated. Steric hindrance from the adjacent substituents may influence the selectivity between these sites and the C4 position.

Common EAS reactions such as bromination can be performed regioselectively. nih.gov For instance, using reagents like N-bromosuccinimide (NBS) can introduce a bromine atom onto the activated ring. researchgate.net Theoretical studies confirm that π-donor substituents, such as alkoxy groups, strongly facilitate electrophilic attack at the para position. rsc.org

PositionDirecting Effect from MOM at C3Directing Effect from MOM at C5Directing Effect from -CH₂Br at C1Overall Activation/DeactivationPredicted Reactivity
C2 Ortho (Activating)MetaOrthoStrongly ActivatedHigh
C4 Para (Activating)Para (Activating)MetaVery Strongly ActivatedHighest
C6 MetaOrtho (Activating)OrthoStrongly ActivatedHigh

Selective Deprotection of Methoxymethyl (MOM) Ethers

The methoxymethyl (MOM) group is a common protecting group for phenols, valued for its stability under many reaction conditions. wikipedia.org Its removal, particularly in the presence of other sensitive functional groups like a benzylic bromide, requires careful selection of reagents.

MOM ethers are typically cleaved under acidic conditions. A wide variety of Brønsted and Lewis acids can be employed for this deprotection. wikipedia.org Common methods involve treatment with mineral acids such as hydrochloric acid or sulfuric acid in a protic solvent like methanol (B129727) or water. nih.gov Heterogeneous solid acid catalysts have also been shown to be effective for the deprotection of phenolic MOM ethers, offering advantages such as easy recovery and reusability. nih.gov

A significant challenge in deprotecting this compound is the acid-sensitivity of the benzylic bromide moiety. Strong acidic conditions can lead to unwanted side reactions, such as solvolysis or substitution of the bromide. Therefore, achieving chemoselective deprotection of the MOM ethers while preserving the benzylic bromide requires mild and carefully controlled conditions.

Several methods have been developed for the mild deprotection of MOM ethers. semanticscholar.org For example, silica-supported sodium hydrogen sulfate (B86663) provides a solid-phase acid source that can facilitate chemoselective deprotection of phenolic MOM ethers at room temperature. organic-chemistry.org Another strategy involves using a catalytic amount of carbon tetrabromide in isopropanol, which can effectively cleave MOM ethers under relatively neutral conditions. researchgate.net The use of trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl represents another mild approach for cleaving aromatic MOM ethers. nih.gov The selection of the appropriate method is critical to ensure high yields of the desired deprotected product without compromising the integrity of the benzylic bromide.

Radical Reactions Involving the Benzylic Bromide

The carbon-bromine bond at the benzylic position is relatively weak and susceptible to homolytic cleavage, leading to the formation of a resonance-stabilized benzylic radical. masterorganicchemistry.com This reactivity is a cornerstone of several important transformations.

Benzylic bromination of alkylbenzenes is often achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator or light. masterorganicchemistry.comwikipedia.org In the case of this compound, the benzylic position is already brominated. However, the benzylic radical can be generated from the C-Br bond and participate in other reactions. For instance, atom transfer radical polymerization (ATRP) can be initiated from benzylic bromide sites. Furthermore, the benzylic radical can be trapped by various radical scavengers or participate in radical-radical coupling reactions. Reductive cleavage of the C-Br bond to generate a C-H bond can also be accomplished using radical-based reducing agents like tributyltin hydride (Bu₃SnH). The stability of the intermediate benzylic radical, which is delocalized over the aromatic ring, is the primary driving force for these transformations. masterorganicchemistry.com

Strategic Applications of 1 Bromomethyl 3,5 Bis Methoxymethoxy Benzene in Complex Organic Synthesis

Building Block for Heterocyclic Systems

The reactivity of the bromomethyl group, coupled with the latent functionality of the MOM-protected phenols, makes 1-(bromomethyl)-3,5-bis(methoxymethoxy)-benzene an attractive starting material for the synthesis of various heterocyclic systems.

Substituted isoquinolines are a prominent structural motif in a vast array of natural products and pharmacologically active compounds. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most powerful methods for the construction of the isoquinoline core. This compound can be readily elaborated into the necessary precursors for these reactions.

For a Bischler-Napieralski approach, the bromomethyl group can be converted to a nitrile via nucleophilic substitution with cyanide, followed by reduction to the corresponding 2-(3,5-bis(methoxymethoxy)phenyl)ethylamine. Acylation of this amine with an appropriate acid chloride or anhydride, followed by treatment with a dehydrating agent such as phosphorus oxychloride, would induce cyclization to the dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline.

Alternatively, for a Pictet-Spengler synthesis, the bromomethyl group can be oxidized to the corresponding aldehyde, 3,5-bis(methoxymethoxy)benzaldehyde. Condensation of this aldehyde with a suitable β-arylethylamine, such as dopamine or tryptamine, under acidic conditions would furnish the tetrahydroisoquinoline or tetrahydro-β-carboline skeleton, respectively.

ReactionKey Precursor from Target CompoundResulting Heterocycle
Bischler-Napieralski2-(3,5-bis(methoxymethoxy)phenyl)ethylamineSubstituted Dihydroisoquinoline
Pictet-Spengler3,5-bis(methoxymethoxy)benzaldehydeSubstituted Tetrahydroisoquinoline

The benzofuran and benzodioxole moieties are present in numerous natural products with interesting biological activities. This compound can be envisioned as a precursor for the construction of these heterocyclic systems, although specific examples in the literature are scarce.

A plausible route to substituted benzofurans could involve a Williamson ether synthesis between this compound and a substituted 2-hydroxyphenone. The resulting ether could then undergo an intramolecular cyclization, such as a Perkin or related condensation, to form the benzofuran ring system.

For the synthesis of benzodioxole derivatives, a potential, albeit more challenging, approach could involve the reaction of this compound with a catechol derivative under basic conditions to form a dibenzyl ether, which might then be induced to cyclize through oxidative means.

Utilization in Macrocyclic Architectures

Macrocyclic compounds, including cyclophanes and crown ethers, are of great interest due to their unique structural features and their ability to act as hosts in molecular recognition. The bifunctional nature of bis(bromomethyl)benzene derivatives makes them valuable components in the synthesis of such macrocycles.

While direct examples of the use of this compound in macrocyclization are not widely reported, its structural analogues, such as 1,4-bis(bromomethyl)benzene, are commonly employed in the synthesis of cyclophanes through coupling reactions with bis-nucleophiles. By analogy, this compound could be used to introduce a functionalized aromatic ring into a macrocyclic framework. For example, reaction with a long-chain diol or dithiol under high-dilution conditions could lead to the formation of novel crown ethers or thiacrown ethers. The MOM-protected hydroxyl groups would not only influence the solubility and conformational properties of the resulting macrocycle but could also be deprotected in a later step to provide sites for further modification or for tuning the binding properties of the macrocycle.

Macrocycle TypePotential Synthetic Strategy
Crown EtherReaction with a polyethylene glycol derivative
CyclophaneCoupling with another aromatic bis(bromomethyl) derivative

Application in Dendritic and Polymeric Structure Construction

The unique structural configuration of this compound makes it an ideal monomer for the synthesis of dendritic macromolecules and hyperbranched polymers. Dendrimers are perfectly branched, monodisperse macromolecules with a compact, globular shape, and their synthesis requires building blocks that allow for controlled, iterative growth.

The functionality of this compound is perfectly suited for the divergent approach to dendrimer synthesis. In this methodology, the synthesis begins from a central core and extends outwards. The benzyl (B1604629) bromide moiety of the molecule acts as a reactive focal point (the 'A' functionality). It can react with a multifunctional core or a nucleophile to initiate the growth of the dendrimer.

Following the initial reaction at the bromomethyl site, the two methoxymethoxy (MOM) protecting groups can be readily cleaved under acidic conditions to reveal two phenolic hydroxyl groups (the 'B' functionalities). These hydroxyl groups then serve as the branching points for the next "generation" of the dendrimer. They can be reacted with additional molecules of this compound, thereby doubling the number of reactive sites at the periphery of the growing macromolecule. This iterative sequence of reaction and deprotection allows for the precise, layer-by-layer construction of dendrimers with a high degree of control over their size, shape, and surface functionality.

While direct studies on this compound are not extensively documented in publicly available literature, the utility of analogous structures is well-established. For instance, derivatives of 3,5-dihydroxybenzyl alcohol are foundational to the synthesis of Fréchet-type dendrimers, one of the most widely studied families of dendritic polymers. The principle of using a benzyl halide for connection and protected phenols for branching is a cornerstone of this area of polymer chemistry.

The table below showcases related benzyl bromide derivatives that are commonly employed in the synthesis of complex branched structures, illustrating the chemical principles that underpin the utility of the title compound.

Compound NameStructureKey Features & Application in Polymer Synthesis
1,3,5-Tris(bromomethyl)benzene C₉H₉Br₃A trifunctional core molecule (A₃ type) used to initiate the synthesis of star polymers and dendrimers from the central point outwards. researchgate.netchemicalbook.com
3,5-Dihydroxybenzyl alcohol C₇H₈O₃A classic AB₂ monomer for Fréchet-type dendrimer synthesis. The alcohol is typically converted to a more reactive benzyl bromide in situ.
3,5-Bis(benzyloxy)benzyl bromide C₂₁H₁₉BrO₂An AB₂ monomer where benzyl groups protect the hydroxyls. Used in convergent dendrimer synthesis where dendrons are built first and then attached to a core.

Intermediate in the Synthesis of Advanced Organic Materials

Beyond its role in dendrimer science, this compound is a pivotal intermediate in the synthesis of a variety of advanced organic materials. The benzyl bromide functional group is a potent electrophile, enabling the covalent attachment of the 3,5-bis(methoxymethoxy)phenyl moiety to a wide range of substrates. This process, known as benzylation, is a fundamental transformation in organic synthesis. wikipedia.org

The ability to introduce this specific substituted aromatic ring is crucial for creating materials with tailored electronic, optical, or host-guest properties. After incorporation into a larger molecular framework, the MOM-protected hydroxyl groups can be deprotected to yield 3,5-dihydroxyphenyl units. This resorcinol-type structure is a key component in many functional materials, including:

Molecular Cages and Hosts: The rigid, 120° angle between the substituents of the benzene (B151609) ring makes it an excellent building block for constructing three-dimensional host molecules capable of encapsulating smaller guest molecules.

Functional Dyes and Chromophores: The electron-donating nature of the hydroxyl groups can be used to tune the photophysical properties of chromophoric systems for applications in sensing, imaging, or organic electronics.

Liquid Crystals: The introduction of long alkyl chains to the phenolic oxygens can lead to the formation of liquid crystalline materials, where the rigid aromatic core directs the self-assembly into ordered phases.

Pharmaceutical Intermediates: The 3,5-dioxygenated aromatic motif is present in numerous biologically active compounds and natural products. guidechem.com This reagent serves as a convenient starting material for their total synthesis.

The reactivity of the benzyl bromide group is well-understood, typically undergoing Sₙ2 reactions with a variety of nucleophiles such as alcohols, phenols, amines, and carbanions. This reliable reactivity allows chemists to strategically incorporate the protected resorcinol unit into complex targets with high efficiency.

The following table details the properties and primary synthetic roles of this compound and a related, commercially available intermediate.

PropertyThis compound3,5-Bis(trifluoromethyl)benzyl bromide guidechem.com
CAS Number 799242-29-832247-96-4
Molecular Formula C₁₁H₁₅BrO₄C₉H₅BrF₆
Molecular Weight 291.14 g/mol 307.03 g/mol
Primary Role Intermediate for introducing a protected 3,5-dihydroxyphenyl moiety.Intermediate for introducing a 3,5-bis(trifluoromethyl)phenyl group, often used to create electron-deficient aromatic systems.
Key Reaction Nucleophilic substitution at the benzylic carbon.Nucleophilic substitution at the benzylic carbon.

Design and Synthesis of Analogues and Derivatives of 1 Bromomethyl 3,5 Bis Methoxymethoxy Benzene

Modifications of the Benzylic Halide Moiety (e.g., chloro-, iodo-methyl analogues)

The reactivity of the benzylic position is critically influenced by the nature of the halogen atom. While the bromo derivative is common, its chloro- and iodo-methyl analogues represent valuable synthetic intermediates with distinct reactivity profiles.

The synthesis of the chloro-methyl analogue , 1-(chloromethyl)-3,5-bis(methoxymethoxy)benzene, can be achieved from the corresponding alcohol, (3,5-bis(methoxymethoxy)phenyl)methanol (B1626895). A standard method for this transformation involves the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.net This reaction proceeds through a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. Alternatively, other chlorinating agents such as oxalyl chloride or phosphorus pentachloride can be employed.

For the synthesis of the iodo-methyl analogue , 1-(iodomethyl)-3,5-bis(methoxymethoxy)benzene, a Finkelstein reaction is typically employed. This involves treating the bromo- or chloro-methyl derivative with an excess of sodium iodide (NaI) in a suitable solvent like acetone. The equilibrium is driven towards the iodo product due to the precipitation of the less soluble sodium bromide or chloride in acetone. researchgate.net This method provides a high-yielding and straightforward route to the more reactive iodomethyl compound. The increased reactivity of the iodo analogue makes it a preferred substrate for certain nucleophilic substitution reactions where a more labile leaving group is required.

Table 1: Comparison of Benzylic Halide Analogues

CompoundHalogenTypical Synthetic ReagentRelative Reactivity (Leaving Group Ability)
1-(Chloromethyl)-3,5-bis(methoxymethoxy)benzeneChlorineThionyl chloride (SOCl₂)Lower
1-(Bromomethyl)-3,5-bis(methoxymethoxy)benzeneBromineN-Bromosuccinimide (NBS)Intermediate
1-(Iodomethyl)-3,5-bis(methoxymethoxy)benzeneIodineSodium iodide (NaI)Higher

Variations in Aromatic Substitution Patterns (e.g., positional isomers, additional substituents)

Altering the substitution pattern on the aromatic ring provides a powerful tool to modulate the electronic and steric environment of the molecule. This can be achieved by synthesizing positional isomers or by introducing additional substituents onto the benzene (B151609) ring.

Positional Isomers: The standard synthesis of 1-(bromomethyl)-3,5-bis(methoxymethoxy)benzene starts from 3,5-dihydroxybenzoic acid. To obtain positional isomers, one would begin with the corresponding isomeric dihydroxybenzoic acids. For instance, starting with 2,4-dihydroxybenzoic acid or 2,6-dihydroxybenzoic acid would lead to 1-(bromomethyl)-2,4-bis(methoxymethoxy)benzene and 1-(bromomethyl)-2,6-bis(methoxymethoxy)benzene, respectively. The synthetic sequence would likely involve protection of the hydroxyl groups as methoxymethyl ethers, reduction of the carboxylic acid to the corresponding alcohol, and subsequent bromination of the benzylic alcohol. The position of the substituents will significantly impact the molecule's symmetry, polarity, and reactivity. For example, a 1,2,4-substitution pattern would result in a more polarized molecule compared to the 1,3,5-isomer.

Additional Substituents: The introduction of further substituents onto the aromatic ring can be accomplished through electrophilic aromatic substitution reactions on a suitably protected precursor. For instance, nitration of 3,5-dimethoxybenzyl alcohol, followed by protection of the hydroxyl groups, reduction, and bromination, could yield nitro-substituted analogues. The directing effects of the existing methoxymethoxy groups (ortho-, para-directing) would need to be considered. Alternatively, starting with already substituted phenols allows for the synthesis of a wide array of derivatives. For example, beginning with 5-methylresorcinol would lead to 1-(bromomethyl)-5-methyl-3,5-bis(methoxymethoxy)benzene. Such modifications can be used to introduce functional groups that can participate in further reactions or to sterically hinder or electronically influence the benzylic position.

Table 2: Examples of Aromatic Substitution Variations

Starting MaterialResulting Analogue Core StructureSubstitution Pattern
2,4-Dihydroxybenzoic acid2,4-bis(methoxymethoxy)benzyl1,2,4-Trisubstituted
2,6-Dihydroxybenzoic acid2,6-bis(methoxymethoxy)benzyl1,2,6-Trisubstituted
5-Methylresorcinol5-methyl-1,3-bis(methoxymethoxy)benzyl1,3,5-Trisubstituted with methyl
5-Nitro-1,3-benzenediol5-nitro-1,3-bis(methoxymethoxy)benzyl1,3,5-Trisubstituted with nitro

Alternative Protecting Groups for Phenolic Hydroxyls (e.g., benzyl (B1604629), silyl (B83357) ethers)

Benzyl Ethers: Benzyl (Bn) ethers are a common choice for protecting alcohols and phenols. organic-chemistry.org They can be introduced by treating the dihydroxy precursor with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate or sodium hydride. youtube.com Benzyl ethers are stable to a wide range of acidic and basic conditions. A key advantage is their facile removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is a mild deprotection method that leaves many other functional groups intact. uwindsor.ca This is in contrast to the acidic conditions required for MOM ether cleavage.

Silyl Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are another versatile class of protecting groups. researchgate.net They are typically formed by reacting the diol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are known for their stability towards basic and organometallic reagents. masterorganicchemistry.com A significant advantage is their selective removal using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com The steric bulk of different silyl groups can also be exploited for selective protection of one hydroxyl group over another.

Table 3: Comparison of Protecting Groups for Phenolic Hydroxyls

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsStability
Methoxymethyl etherMOMChloromethyl methyl ether, baseAcidic (e.g., HCl)Stable to base, mild acid
Benzyl etherBnBenzyl bromide, baseCatalytic hydrogenolysis (H₂/Pd)Stable to acid and base
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, imidazoleFluoride ions (e.g., TBAF)Stable to base, mild acid

Heteroaromatic Analogues of the Core Structure

Replacing the central benzene ring with a heteroaromatic system can dramatically alter the electronic properties and biological activity of the resulting molecule. The synthesis of such analogues requires a different synthetic approach, often starting from commercially available heteroaromatic building blocks.

For example, a pyridine-based analogue could be synthesized starting from a dihydroxypyridine, such as 2,6-dihydroxypyridine (B1200036) or 3,5-dihydroxypyridine. The synthetic sequence would be analogous to the benzene series: protection of the hydroxyl groups, functional group manipulation to introduce a methyl group at the desired position, and subsequent benzylic bromination. The nitrogen atom in the pyridine ring would significantly influence the molecule's basicity, polarity, and potential for hydrogen bonding.

Table 4: Potential Heteroaromatic Core Structures and Precursors

Heteroaromatic CorePotential Starting MaterialKey Feature of Analogue
Pyridine3,5-DihydroxypyridineBasic nitrogen atom, altered electronics
Pyrimidine2,4-DihydroxypyrimidineTwo nitrogen atoms, hydrogen bonding capabilities
Thiophene3,4-Dihydroxythiophene-2-carboxylic acidSulfur heteroatom, different aromaticity
Furan2,4-DihydroxyfuranOxygen heteroatom, distinct reactivity

Emerging Methodologies and Future Research Directions

Green Chemistry Approaches to Synthesis

Currently, there is a lack of specific published research focusing on green chemistry approaches for the synthesis of 1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene. Methodologies that emphasize the use of environmentally benign solvents, reduction of hazardous reagents, and improvement of atom economy have been applied to the synthesis of other brominated aromatic compounds, but detailed reports dedicated to applying these principles to this particular molecule are not available. Future research could explore enzymatic bromination, syntheses in alternative solvents like ionic liquids or supercritical fluids, and the development of catalytic processes that avoid stoichiometric brominating agents.

Photocatalytic and Electrocatalytic Transformations

Investigations into the photocatalytic and electrocatalytic transformations of this compound have not been specifically reported. While electrochemical methods have been successfully employed for the benzylic bromination of other alkyl aromatic compounds, studies detailing the application of these techniques for the synthesis or subsequent reaction of this compound are absent from the current body of scientific literature. This remains a significant area for potential research, which could lead to more efficient and selective reaction pathways under milder conditions.

Flow Chemistry Applications in Reaction Design

The application of flow chemistry, which offers benefits such as enhanced heat and mass transfer, improved safety, and potential for automation, has not been specifically documented for the synthesis or transformation of this compound. The principles of flow chemistry are widely applied in the pharmaceutical and fine chemical industries, but dedicated studies showcasing its advantages for this compound are yet to be published. Future work could focus on developing continuous-flow processes for its synthesis to improve yield, purity, and process safety.

Advanced Mechanistic and Computational Studies on Reactivity

While computational methods such as Density Functional Theory (DFT) have been used to study the structural and electronic properties of related brominated benzene (B151609) derivatives, specific advanced mechanistic and computational studies on the reactivity of this compound are not found in the available research. Such studies would be invaluable for understanding its reaction mechanisms, predicting its reactivity with various nucleophiles and electrophiles, and designing novel synthetic applications. This area represents a clear gap in the current understanding of the molecule's chemical behavior.

Expanding the Synthetic Scope Towards Novel Molecular Architectures and Scaffolds

This compound is utilized as a building block in organic synthesis. However, comprehensive research studies detailing its application in the systematic construction of diverse and novel molecular architectures or complex scaffolds are not widely available. Its structure suggests potential for use in the synthesis of dendrimers, functionalized macrocycles, and other complex organic materials, but detailed reports on these specific applications are yet to be published, highlighting a promising avenue for future synthetic exploration.

Q & A

Q. What are the established synthetic routes for preparing 1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene?

Methodological Answer: The synthesis typically involves two key steps:

Protection of Hydroxyl Groups : Start with 3,5-dihydroxybenzaldehyde. React with chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH or DIPEA in anhydrous THF) to install methoxymethoxy (MOM) protecting groups. This step ensures selectivity and prevents unwanted side reactions .

Bromination : Convert the aldehyde group to a bromomethyl substituent. For example, use a radical bromination agent (e.g., NBS in CCl₄ with AIBN) or a two-step process involving reduction (NaBH₄) followed by HBr treatment.

Q. Which analytical techniques are optimal for characterizing this compound and ensuring purity?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 4.5–4.7 ppm (OCH₂O of MOM groups) and δ 3.3–3.5 ppm (OCH₃). The bromomethyl proton appears as a singlet near δ 4.3 ppm.
    • ¹³C NMR : Confirm MOM groups (δ 55–60 ppm for OCH₃, δ 94–96 ppm for OCH₂O) and the quaternary aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass for C₁₁H₁₅BrO₄ ([M+H]⁺): ~309.02 Da.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time should match a purified standard.

Critical Note : Residual solvents (e.g., THF) must be quantified via GC headspace analysis to meet ICH guidelines .

Q. How does the bromomethyl group participate in nucleophilic substitution reactions?

Methodological Answer : The bromomethyl group is highly reactive in Sₙ2 reactions due to its primary alkyl halide structure. Example protocols:

  • Alkylation of Amines : React with primary/secondary amines (e.g., pyrrolidine) in DMF at 60°C for 12h. Use K₂CO₃ as a base to neutralize HBr byproducts .
  • Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

Data Contradiction Alert : Steric hindrance from the 3,5-bis(methoxymethoxy) groups may slow reactivity compared to less hindered analogs. Optimize equivalents of nucleophile (1.5–2.0x) and reaction time (24–48h) .

Advanced Research Questions

Q. How do electron-donating methoxymethoxy groups influence the bromomethyl group’s electrophilicity?

Methodological Answer : The methoxymethoxy groups are electron-donating via resonance, which:

  • Decreases Electrophilicity : Reduces the partial positive charge on the adjacent carbon, requiring harsher conditions (e.g., higher temperatures or polar aprotic solvents like DMSO) for Sₙ2 reactions.
  • Steric Effects : Bulky MOM groups hinder nucleophile access, as shown in Hammett studies (σₚ values: MOM ≈ -0.27 vs. H = 0).

Experimental Design : Compare reaction rates with analogs lacking MOM groups (e.g., 1-bromomethyl-3,5-dimethylbenzene) using kinetic NMR or conductivity assays .

Q. What strategies resolve discrepancies in NMR data for this compound?

Methodological Answer : Common discrepancies and solutions:

  • Signal Splitting : Overlapping aromatic protons (δ 6.5–7.0 ppm) may require 2D NMR (COSY, HSQC) to assign coupling patterns.
  • Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., debrominated derivatives or MOM-deprotected species).

Case Study : A 2023 study resolved a δ 4.3 ppm doublet (initially misassigned as bromomethyl) as residual THF using DEPT-135 editing .

Q. How is this compound applied in multi-step natural product synthesis?

Methodological Answer : It serves as a key intermediate in:

  • Glycosylation Precursors : Install sugar moieties via bromomethyl alkylation (e.g., coupling with thioglycosides).
  • Anticancer Agents : Used to synthesize tubulin inhibitors by reacting with thiol-containing pharmacophores (e.g., combretastatin analogs).

Q. Example Protocol :

Alkylate a thiol (-SH) group in a bioactive molecule (e.g., cysteine derivatives) under basic conditions (pH 8–9).

Purify via flash chromatography (hexane/EtOAc gradient).

Validation : Monitor conversion via TLC (Rf shift from 0.2 to 0.5) and HPLC-MS .

Q. What comparative reactivity trends are observed between this compound and other bromomethylated aromatics?

Methodological Answer :

CompoundSubstituentsSₙ2 Rate (k, s⁻¹)Preferred Solvent
Target Compound3,5-bis(MOM)0.002DMSO
1-Bromomethyl-3,5-CF₃3,5-CF₃0.015DMF
1-Bromomethyl-4-OCH₃4-OCH₃0.008THF

Key Insight : Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity, while bulky MOM groups slow kinetics. Use DFT calculations (e.g., Gaussian 16) to model transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.